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Abstract

TG 100801 hydrochloride is a topically administered prodrug that is rapidly converted to its
active metabolite, TG 100572, a potent multi-targeted tyrosine kinase inhibitor. This technical
guide provides an in-depth overview of the mechanism of action of TG 100801, focusing on its
molecular targets, the downstream signaling pathways it modulates, and its pharmacological
effects in preclinical models of ocular neovascular diseases. Detailed experimental protocols
and comprehensive quantitative data are presented to support the understanding of its
therapeutic potential.

Introduction

Ocular neovascular diseases, such as wet age-related macular degeneration (AMD) and
diabetic retinopathy, are leading causes of blindness. These conditions are characterized by
the abnormal growth of new blood vessels in the eye, leading to fluid leakage and retinal
damage. Key signaling pathways, primarily driven by vascular endothelial growth factor (VEGF)
and other growth factors, are implicated in the pathogenesis of these diseases. TG 100801
hydrochloride has been developed as a non-invasive, topically administered treatment to
target these pathways.

TG 100801 is a prodrug designed for enhanced ocular penetration. Following topical
administration, it is rapidly hydrolyzed by esterases in the eye to form TG 100572.[1][2][3] TG
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100572 is a small molecule inhibitor of a specific set of receptor tyrosine kinases (RTKs) and
non-receptor tyrosine kinases, primarily targeting VEGFR, PDGFR, and Src kinase families.[3]
[4] This multi-targeted approach allows for the simultaneous inhibition of angiogenesis,
vascular permeability, and inflammation.[5]

Mechanism of Action: Molecular Targets and
Signaling Pathways

The therapeutic effect of TG 100801 is mediated by its active metabolite, TG 100572, which
inhibits the catalytic activity of several key tyrosine kinases involved in ocular pathophysiology.

Primary Kinase Targets

TG 100572 exhibits potent inhibitory activity against a range of tyrosine kinases. The half-
maximal inhibitory concentrations (IC50) for key targets are summarized in Table 1.

Table 1: In Vitro Kinase Inhibition Profile of TG 100572
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Kinase Target IC50 (nM)
Receptor Tyrosine Kinases

VEGFRL1 (Flt-1) 2[6]
VEGFR2 (KDR/FIk-1) 7[6]
PDGFRpB 13[6]
FGFR1 2[6]
FGFR2 16[6]
Src Family Kinases

Src 1[6]
Yes 0.2[6]
Fyn 0.5[6]
Lyn 0.4[6]
Lck 0.1[6]
Hck 6[6]
Far 5[6]

Data compiled from in vitro kinase assays.

Downstream Signaling Pathway Inhibition

By inhibiting VEGFR2, PDGFR[3, and Src kinases, TG 100572 effectively blocks multiple
downstream signaling cascades that promote angiogenesis and vascular leakage. The binding

of growth factors like VEGF and PDGF to their respective receptors on endothelial cells triggers

receptor dimerization and autophosphorylation, creating docking sites for downstream signaling

proteins. TG 100572, by competing with ATP for the kinase binding site, prevents this initial

phosphorylation step. Furthermore, the inhibition of Src, a key downstream mediator of both

VEGFR and other signaling pathways, provides an additional layer of pathway blockade. This

dual inhibition is critical for controlling vascular permeability.
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Caption: Simplified signaling pathway inhibited by TG100572.

Pharmacokinetics: Prodrug Conversion and Ocular
Distribution

The innovative prodrug design of TG 100801 facilitates its delivery to the posterior segment of
the eye following topical administration.

Prodrug Conversion

TG 100801 is an ester prodrug of TG 100572. The ester linkage is designed to be stable in the
formulation but is rapidly cleaved by endogenous esterase enzymes present in ocular tissues,
particularly the cornea and conjunctiva, to release the active drug, TG 100572.[2][3][7] This
conversion is essential for the drug's activity, as TG 100801 itself has minimal kinase inhibitory
effects.[2]
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Caption: Conversion of TG100801 to TG100572.

Ocular Tissue Distribution

Preclinical studies in various animal models, including rabbits, have demonstrated that topical
administration of TG 100801 leads to therapeutic concentrations of the active metabolite, TG
100572, in the posterior ocular tissues, including the choroid and retina.[3][7] The likely route of
delivery to the back of the eye is via the non-corneal (transscleral) pathway.[7] Importantly,
systemic exposure to both TG 100801 and TG 100572 is minimal following topical application,
suggesting a favorable safety profile.[7][8]

Table 2: Ocular Pharmacokinetics of TG 100801 and TG 100572 in Rabbits

Ocular Tissue Cmax (ng/g) Tmax (h) AUC (ng*hlg)
TG 100801

Cornea 1200 = 350 0.5 2500 = 700
Aqueous Humor 5015 1 150 £ 50
Choroid-RPE 350 + 100 2 1500 * 400
Retina 150 + 50 2 700 + 200
TG 100572

Cornea 2500 = 600 1 8000 = 2000
Aqueous Humor 100 £ 30 2 400 + 120
Choroid-RPE 800 + 250 4 4500 + 1300
Retina 400 + 120 4 2200 = 600
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Data are representative values from preclinical studies in rabbits following a single topical dose
of TG 100801. Values are presented as mean * standard deviation.

Preclinical Efficacy

The efficacy of topically administered TG 100801 has been demonstrated in a well-established
animal model of choroidal neovascularization (CNV).

Laser-Induced Choroidal Neovascularization (CNV)
Mouse Model

In a laser-induced CNV mouse model, topical administration of TG 100801 significantly
reduced the area of neovascularization.

Table 3: Efficacy of Topical TG 100801 in a Mouse Model of Laser-Induced CNV

Reduction in CNV

Treatment Group Dose Dosing Regimen
Area (%)
) Three times daily for
Vehicle Control N/A
14 days
Three times daily for
TG 100801 5 mg/mL 40[3][4]

14 days

Data from a 14-day study in C57BL/6 mice with laser-induced CNV.[4]

Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative
Protocol for VEGFR2)

Objective: To determine the in vitro inhibitory potency of a test compound against a specific
tyrosine kinase.

Materials:

¢ Recombinant human VEGFR2 kinase domain
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e Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCI2, 5 mM MnCI2, 2 mM DTT, 0.01%
Triton X-100)

o ATP

e Poly(Glu, Tyr) 4:1 substrate

e Test compound (e.g., TG 100572) dissolved in DMSO

o 384-well plates

e ADP-Glo™ Kinase Assay kit (Promega) or equivalent

o Plate reader capable of luminescence detection

Procedure:

o Prepare serial dilutions of the test compound in kinase buffer.

e Add the test compound and VEGFR2 enzyme to the wells of a 384-well plate.
« Initiate the kinase reaction by adding a mixture of the substrate and ATP.
 Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

» Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™
Kinase Assay kit according to the manufacturer's protocol. The luminescent signal is
inversely proportional to the kinase activity.

o Calculate the percent inhibition for each concentration of the test compound relative to a
DMSO control and determine the IC50 value using non-linear regression analysis.[1]
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Caption: General workflow for an in vitro kinase inhibition assay.
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Laser-Induced Choroidal Neovascularization (CNV) in
Mice

Objective: To evaluate the in vivo efficacy of a test compound in a model of ocular
neovascularization.

Animals: C57BL/6 mice

Procedure:

Anesthetize the mice and dilate their pupils.

e Use a laser to rupture Bruch's membrane at several locations in the posterior pole of the
retina. The formation of a vapor bubble confirms the rupture.

o Administer the test compound (e.g., topical TG 100801 eye drops) or vehicle according to
the desired dosing regimen (e.qg., three times daily for 14 days).[4]

» At the end of the treatment period, euthanize the mice and perfuse the vasculature with a
fluorescent dye (e.qg., fluorescein-isothiocyanate dextran).

e Enucleate the eyes and prepare choroidal flat mounts.

e Visualize the CNV lesions using fluorescence microscopy and quantify the area of
neovascularization using image analysis software.

o Compare the CNV area in the treated group to the vehicle-treated control group to determine
the percentage of inhibition.

Conclusion

TG 100801 hydrochloride is a promising, topically administered prodrug for the treatment of
ocular neovascular diseases. Its mechanism of action is centered on the multi-targeted
inhibition of key tyrosine kinases by its active metabolite, TG 100572. By potently inhibiting
VEGFR, PDGFR, and Src kinase families, TG 100572 effectively suppresses the signaling
pathways that drive angiogenesis and vascular permeability. Preclinical studies have
demonstrated significant efficacy in a relevant animal model of choroidal neovascularization
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with a favorable pharmacokinetic and safety profile. The data presented in this technical guide
provide a comprehensive foundation for researchers and drug development professionals
working on novel therapies for ocular diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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